N-Me-D-Leu-OH.HCl
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Overview
Description
N-Methyl-D-leucine hydrochloride, also known as N-Me-D-Leu-OH.HCl, is a derivative of the amino acid leucine. It is a synthetic compound that has been modified to include a methyl group on the nitrogen atom and is commonly used in peptide synthesis and various biochemical applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
N-Methyl-D-leucine hydrochloride can be synthesized using solid-phase peptide synthesis (SPPS) techniques. The process typically involves the following steps:
Loading the Resin: The synthesis begins by loading the amino acid onto a solid support resin, such as 2-chlorotrityl chloride resin.
Deprotection: The protecting groups are removed using a base like piperidine.
Cleavage: The final product is cleaved from the resin and purified.
Industrial Production Methods
Industrial production of N-Methyl-D-leucine hydrochloride follows similar synthetic routes but on a larger scale. The process involves automated peptide synthesizers and high-performance liquid chromatography (HPLC) for purification .
Chemical Reactions Analysis
Types of Reactions
N-Methyl-D-leucine hydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert it back to its parent amino acid.
Substitution: It can participate in substitution reactions where the methyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like sodium borohydride are used.
Substitution: Substitution reactions often involve nucleophiles like amines or thiols.
Major Products Formed
The major products formed from these reactions include various derivatives of N-Methyl-D-leucine, such as oxo derivatives, reduced forms, and substituted compounds .
Scientific Research Applications
N-Methyl-D-leucine hydrochloride has several scientific research applications:
Mechanism of Action
N-Methyl-D-leucine hydrochloride exerts its effects by interacting with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
N-Methyl-L-leucine: Similar in structure but with a different chirality.
N-Methyl-D-valine: Another methylated amino acid with a different side chain.
N-Methyl-D-isoleucine: Similar structure with a different side chain arrangement.
Uniqueness
N-Methyl-D-leucine hydrochloride is unique due to its specific interaction with LAT1 and its potent activation of the mTORC1 pathway, making it a valuable compound in research focused on cellular growth and metabolism .
Properties
IUPAC Name |
(2R)-4-methyl-2-(methylamino)pentanoic acid;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO2.ClH/c1-5(2)4-6(8-3)7(9)10;/h5-6,8H,4H2,1-3H3,(H,9,10);1H/t6-;/m1./s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QYFWCUVWMMTENJ-FYZOBXCZSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)O)NC.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@H](C(=O)O)NC.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16ClNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.66 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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